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Compound of Interest

Compound Name: IR-7

Cat. No.: B12386742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of near-infrared (NIR)

heptamethine cyanine dyes, specifically IR-783, in cancer cell line research. The protocols

detailed below are intended to serve as a guide for investigating the utility of IR-783 in

bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT).

Introduction to IR-783 Dye
IR-783 is a water-soluble, near-infrared fluorescent dye that exhibits preferential accumulation

in cancer cells compared to normal cells.[1][2][3][4][5] This inherent tumor-targeting ability,

coupled with its photophysical properties, makes it a valuable tool for a range of applications in

oncology research, including fluorescent imaging, and as a therapeutic agent in PTT and PDT.

[2][6][7][8] The selective uptake of IR-783 into cancer cells is primarily mediated by

overexpressed Organic Anion-Transporting Polypeptides (OATPs).[9][10][11] Upon entering the

cell, IR-783 localizes to the mitochondria and lysosomes.[1][3][4]

Applications in Cancer Cell Line Studies
Near-Infrared (NIR) Bioimaging
IR-783's intrinsic fluorescence in the NIR spectrum (excitation/emission maxima around

780/810 nm) allows for the visualization of cancer cells with high signal-to-background ratios.

[12][13]
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Photothermal Therapy (PTT)
Upon irradiation with an NIR laser, typically at 808 nm, IR-783 efficiently converts light energy

into heat, leading to localized hyperthermia and subsequent cancer cell death through

apoptosis and necrosis.[6][12][14]

Photodynamic Therapy (PDT)
While less extensively studied for IR-783 than PTT, upon photoexcitation, it can generate

reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can

induce apoptosis.[8][15]

Quantitative Data Summary
The following tables summarize quantitative data for the use of IR-783 in various cancer cell

line studies.

Table 1: In Vitro Cytotoxicity and Imaging Concentrations of IR-783
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Cancer Cell
Line

Application
Concentrati
on (µM)

Incubation
Time

Key
Findings

Reference(s
)

HT-29

(Colon)

Cytotoxicity

(MTT)
2 - 50 4 h

No significant

cytotoxicity

without laser

irradiation.

[6][14]

HT-29

(Colon)
Imaging 2 4 h

Distinct NIR

fluorescence

signals

observed.

[6]

MDA-MB-231

(Breast)

Cytotoxicity

(MTT)
0 - 160 24, 48, 72 h

Dose- and

time-

dependent

decrease in

cell

proliferation.

[8]

MCF-7

(Breast)

Cytotoxicity

(MTT)
0 - 160 24, 48, 72 h

Dose- and

time-

dependent

decrease in

cell

proliferation.

[8]

HeLa

(Cervical)
Imaging 20 30 min

Significant

and uniform

uptake.

[4]

SiHa

(Cervical)
Imaging 20 30 min

Significant

and uniform

uptake.

[4]

Caski

(Cervical)
Imaging 20 30 min

Significant

and uniform

uptake.

[4]

ARCaPM

(Prostate)
Imaging 20 30 min

Significant

uptake.
[3]
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Table 2: Parameters for IR-783 Mediated Photothermal Therapy (PTT) in Vitro

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 19 Tech Support

https://www.benchchem.com/product/b12386742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer
Cell
Line

IR-783
Concent
ration
(µM)

Incubati
on Time

Laser
Wavele
ngth
(nm)

Laser
Power
Density
(W/cm²)

Irradiati
on Time

Outcom
e

Referen
ce(s)

HT-29

(Colon)
5 4 h 808 1.0 1 min

Significa

nt cell

death

observed

via

Calcein-

AM/PI

staining.

[12]

4T1

(Mouse

Breast)

100

µg/mL

(WS₂-

PEG)

6 h 808 0.3 - 1.5 5 min

Dose-

depende

nt

decrease

in cell

viability.

[16]

A549

(Lung)

0 - 50

(Bi₂O₂Se

QDs)

4 h 808 1.0
5 - 10

min

Time-

and

concentr

ation-

depende

nt

decrease

in cell

viability.

[16]

MCF-7

(Breast)

0 - 50

(Bi₂O₂Se

QDs)

4 h 808 1.0 5 - 10

min

Time-

and

concentr

ation-

depende

nt

decrease

[16]
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in cell

viability.

Experimental Protocols
Preparation of IR-783 Stock and Working Solutions
Materials:

IR-783 powder

Anhydrous Dimethyl Sulfoxide (DMSO)[12]

Sterile phosphate-buffered saline (PBS) or cell culture medium[12]

Sterile, light-protected microcentrifuge tubes

Protocol:

Stock Solution (10 mM): Dissolve the appropriate amount of IR-783 powder in anhydrous

DMSO to prepare a 10-50 mM stock solution.[12] For example, for a 10 mM stock solution,

dissolve 7.49 mg of IR-783 (M.W. 748.97 g/mol ) in 1 mL of DMSO. Mix thoroughly by

vortexing or sonication.[12]

Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge

tubes. Store at -20°C for up to 6 months.[12] Avoid repeated freeze-thaw cycles.

Working Solution: On the day of the experiment, dilute the stock solution with an appropriate

buffer (e.g., PBS or cell culture medium) to the desired working concentration (typically 1-20

µM).[4][12] Ensure the final DMSO concentration in the cell culture is non-toxic (generally

<0.5%).

Protocol for Cellular Uptake and NIR Imaging
Materials:

Cancer cell line of interest
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Appropriate cell culture medium and supplements

Chambered cover glass or 96-well imaging plates

IR-783 working solution

PBS

4% Paraformaldehyde (PFA) for fixed-cell imaging (optional)

Mounting medium with DAPI (optional)

Confocal or fluorescence microscope with NIR imaging capabilities

Protocol:

Cell Seeding: Seed cells onto a chambered cover glass or an imaging plate at a density that

will result in 70-80% confluency at the time of imaging.[12]

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

Staining: Remove the culture medium and wash the cells gently with PBS. Add the IR-783

working solution (e.g., 2-20 µM) to the cells and incubate for 20-30 minutes at 37°C in the

dark.[4][12]

Washing: Remove the dye solution and wash the cells 2-3 times with PBS or fresh culture

medium to remove any unbound dye.[12]

Imaging:

Live-cell imaging: Add fresh culture medium to the cells and image immediately.

Fixed-cell imaging: Fix the cells with 4% PFA for 10 minutes at room temperature, wash

twice with PBS, and mount with a coverslip using mounting medium containing DAPI for

nuclear counterstaining.

Microscopy: Acquire images using a fluorescence or confocal microscope equipped with

appropriate filters for NIR fluorescence (Excitation/Emission: ~780 nm / ~810 nm).[12]
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Protocol for In Vitro Photothermal Therapy (PTT)
Materials:

Cancer cell line of interest

96-well plates

IR-783 working solution

808 nm NIR laser with adjustable power density[12]

Cell viability assay reagents (e.g., MTT or Calcein-AM/Propidium Iodide)

Protocol:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture overnight.

IR-783 Incubation: Treat the cells with the desired concentration of IR-783 (e.g., 5 µM) for 4

hours.[12] Include control wells with no IR-783.

Washing: Wash the cells with PBS to remove the extracellular dye. Add fresh culture

medium.

Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a specific power

density (e.g., 1.0 W/cm²) for a defined duration (e.g., 1-5 minutes).[12] Ensure that control

wells (with and without IR-783) are not irradiated.

Post-Irradiation Incubation: Return the plate to the incubator for a specified period (e.g., 24

hours).

Cell Viability Assessment: Assess cell viability using a standard assay such as the MTT

assay or by staining with Calcein-AM (live cells, green) and Propidium Iodide (dead cells,

red) followed by fluorescence microscopy.[12]

Protocol for In Vitro Photodynamic Therapy (PDT) and
ROS Detection
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Materials:

Cancer cell line of interest

96-well plates (black, clear bottom for fluorescence reading)

IR-783 working solution

NIR laser (e.g., 808 nm)

DCFDA cellular ROS detection assay kit or similar fluorescent ROS probe

Fluorescence plate reader or microscope

Protocol:

Cell Seeding and IR-783 Incubation: Follow steps 1 and 2 of the PTT protocol.

ROS Probe Loading: After washing out the IR-783, incubate the cells with a ROS detection

reagent such as DCFDA according to the manufacturer's instructions.

Laser Irradiation: Irradiate the cells with the NIR laser at a defined power density and

duration.

ROS Detection: Immediately measure the fluorescence of the ROS probe using a

fluorescence plate reader or microscope at the appropriate excitation and emission

wavelengths (e.g., for DCF, Ex/Em ~488/529 nm).[15] An increase in fluorescence intensity

indicates the generation of ROS.

Cell Viability Assessment: In parallel plates, assess cell viability at a later time point (e.g., 24

hours) to correlate ROS production with cytotoxicity.

Protocol for MTT Cell Viability Assay
Materials:

Cells treated as described in the PTT or PDT protocols in a 96-well plate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5

mg/mL in PBS)[17]

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

[18]

Microplate reader

Protocol:

MTT Addition: After the post-treatment incubation period, add 10 µL of MTT labeling reagent

to each well (final concentration 0.5 mg/mL).[11]

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[11]

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals.[11]

Incubation: Allow the plate to stand overnight in the incubator or shake on an orbital shaker

for 15 minutes to ensure complete solubilization.[11][17]

Absorbance Measurement: Measure the absorbance of the samples at a wavelength

between 550 and 600 nm using a microplate reader.[11] The reference wavelength should

be greater than 650 nm.

Protocol for Apoptosis and Necrosis Quantification by
Flow Cytometry
Materials:

Cells treated as described in the PTT or PDT protocols

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Protocol:
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Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent

cells, use trypsin and then combine with the supernatant.

Washing: Wash the cells twice with cold PBS by centrifugation.

Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-

FITC and PI according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (this population may be small).[18][19]

Signaling Pathways and Mechanisms of Action
Cellular Uptake via Organic Anion-Transporting
Polypeptides (OATPs)
The preferential accumulation of IR-783 in cancer cells is largely attributed to the

overexpression of OATPs, particularly OATP1B3, on the cancer cell membrane. This transport

is an active process.[10][11]
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OATP1B3-mediated uptake of IR-783.

IR-783 Induced Mitochondrial Fission
IR-783 has been shown to induce mitochondrial fission, a process that precedes apoptosis.

This is characterized by a decrease in mitochondrial fusion proteins (Mfn1, Mfn2, OPA1) and

an increase in fission proteins (Drp1, Fis1, MFF). This disruption of mitochondrial dynamics

leads to a decrease in cellular ATP levels, cell cycle arrest, and ultimately, apoptosis.[1]
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IR-783 induced mitochondrial fission pathway.

PTT-Induced Cell Death Pathways
The hyperthermia generated by IR-783 upon laser irradiation can induce cell death through two

main pathways: apoptosis and necrosis. The dominant pathway is often dependent on the

temperature achieved. Milder hyperthermia tends to induce apoptosis, while higher

temperatures lead to necrosis.[10][20]

Apoptosis (Programmed Cell Death): This is a controlled process involving the activation of a

caspase cascade, leading to DNA fragmentation and the formation of apoptotic bodies without
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inducing an inflammatory response.[7][21][22]
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Simplified PTT-induced apoptotic pathway.

Necrosis (Uncontrolled Cell Death): This occurs due to severe cellular stress, such as high

temperatures, leading to the loss of membrane integrity and the release of cellular contents,

which can trigger an inflammatory response.[10][23]
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Simplified PTT-induced necrotic pathway.

PDT-Induced Cell Death
PDT with IR-783 involves the generation of ROS upon light activation. These ROS, primarily

singlet oxygen, cause oxidative stress, leading to damage of cellular components and the

induction of apoptosis.[15][24]
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Mechanism of PDT-induced cell death.

Troubleshooting
Low Fluorescence Signal: Increase the concentration of IR-783 or the incubation time.

Ensure that the microscope filters are appropriate for the NIR range.

High Background Fluorescence: Ensure thorough washing after incubation with IR-783. Use

a lower concentration of the dye.

Inconsistent MTT Assay Results: Ensure a homogenous cell suspension when seeding.

Check for complete solubilization of formazan crystals. Use appropriate controls, including a

no-cell control for background absorbance.[17]

Low PTT/PDT Efficacy: Optimize the IR-783 concentration, incubation time, laser power

density, and irradiation time. Ensure the laser is correctly calibrated and focused on the cells.

These application notes and protocols provide a starting point for utilizing IR-7 dye in cancer

cell line studies. It is recommended to optimize the protocols for specific cell lines and
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experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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